

Application Notes and Protocols: CB30900 In Vitro Growth Inhibition Assay

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Compound of Interest

Compound Name: CB30900

Cat. No.: B1668665

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Introduction to CB30900

CB30900 is a novel and potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). As dTMP is an essential precursor for DNA replication and repair, its inhibition leads to imbalances in the deoxynucleotide pool and an increase in deoxyuridine triphosphate (dUTP) levels. These disruptions ultimately cause significant DNA damage, cell cycle arrest in the S-phase, and induction of apoptosis in rapidly proliferating cancer cells. A key characteristic of **CB30900** is its activity does not depend on polyglutamation, which may allow it to be effective in tumors with low or defective levels of folylpolyglutamate synthetase, an enzyme important for the activity of other antifolate drugs. These properties make **CB30900** a person of interest for anticancer therapeutic strategies.

Experimental Protocols

In Vitro Growth Inhibition Assay Using a Luminescent Cell Viability Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of **CB30900** against various cancer cell lines using a commercially available ATP-based luminescent cell viability assay.

Materials:

- **CB30900** (lyophilized powder)
- Selected cancer cell lines (e.g., L1210, CCRF-CEM, etc.)
- Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- Dimethyl sulfoxide (DMSO), sterile
- 96-well clear-bottom white microplates, sterile
- Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
- Multichannel pipette
- Plate reader with luminescence detection capabilities
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Culture and Maintenance:
 - Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Subculture cells every 2-3 days to maintain logarithmic growth.

- Preparation of **CB30900** Stock Solution:
 - Prepare a high-concentration stock solution of **CB30900** (e.g., 10 mM) by dissolving the lyophilized powder in sterile DMSO.
 - Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- Cell Seeding:
 - Harvest cells in their logarithmic growth phase using Trypsin-EDTA and perform a cell count.
 - Resuspend the cells in fresh culture medium to the desired seeding density (typically 2,000-10,000 cells/well, optimized for each cell line).
 - Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
 - Incubate the plate for 24 hours to allow for cell attachment and recovery.
- Compound Treatment:
 - Prepare a series of dilutions of **CB30900** in culture medium from the stock solution. A typical 10-point, 3-fold serial dilution is recommended, with the highest concentration being 100 µM.
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest **CB30900** concentration) and a no-cell control (medium only).
 - Carefully remove the medium from the wells and add 100 µL of the prepared **CB30900** dilutions or control solutions to the respective wells.
 - Incubate the plate for 72 hours.
- Cell Viability Measurement:

- Equilibrate the 96-well plate and the luminescent cell viability assay reagent to room temperature.
- Add 100 μ L of the reagent to each well.
- Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the average luminescence of the no-cell control wells from all other wells.
 - Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).
 - Plot the percentage of cell viability against the logarithm of the **CB30900** concentration.
 - Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

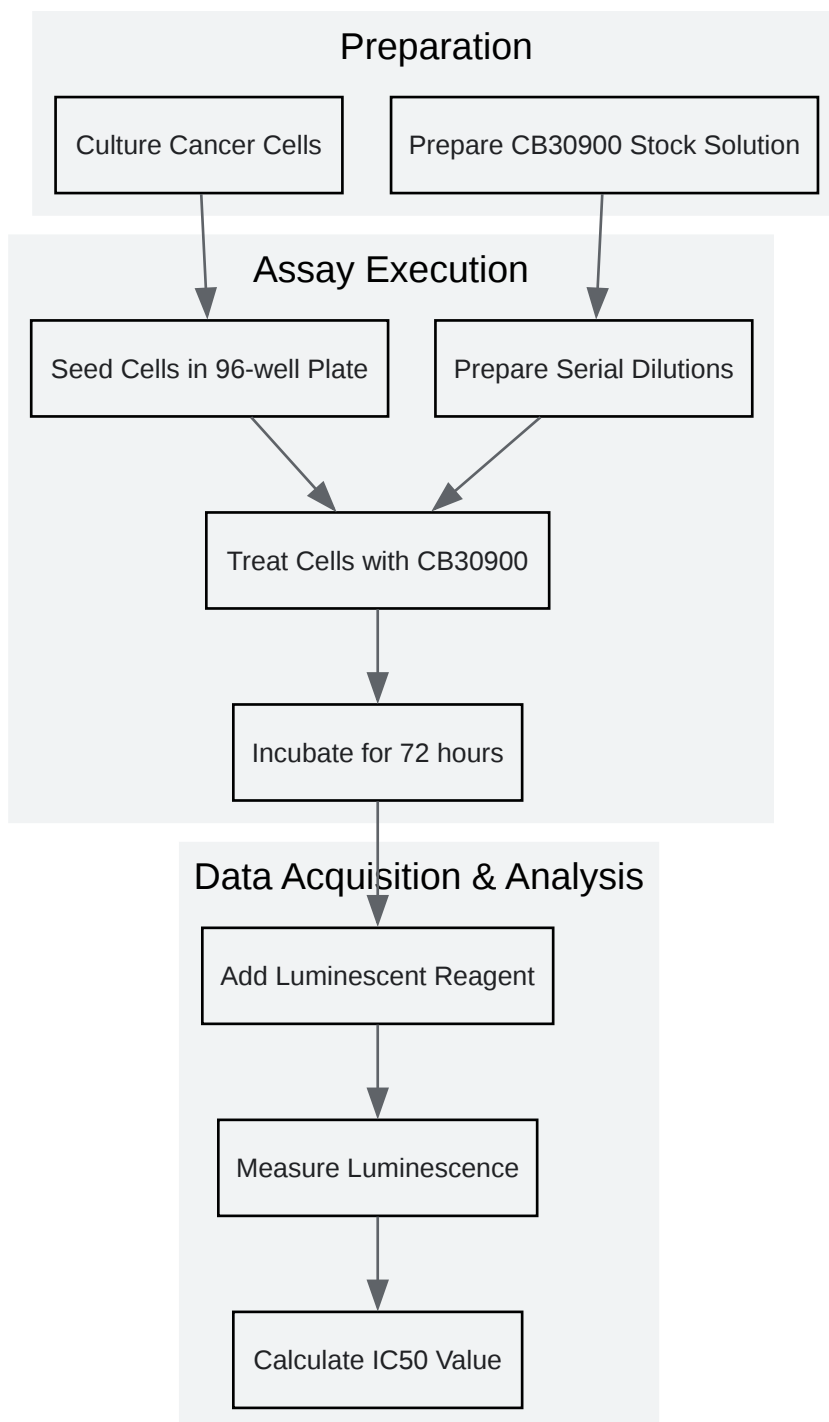
Data Presentation

Cell Line	Cancer Type	IC50 (nM)
L1210	Murine Leukemia	Data not available in search results
CCRF-CEM	Human T-cell Acute Lymphoblastic Leukemia	Data not available in search results
Other Cell Lines	Relevant Cancer Types	Data to be populated from specific experimental findings

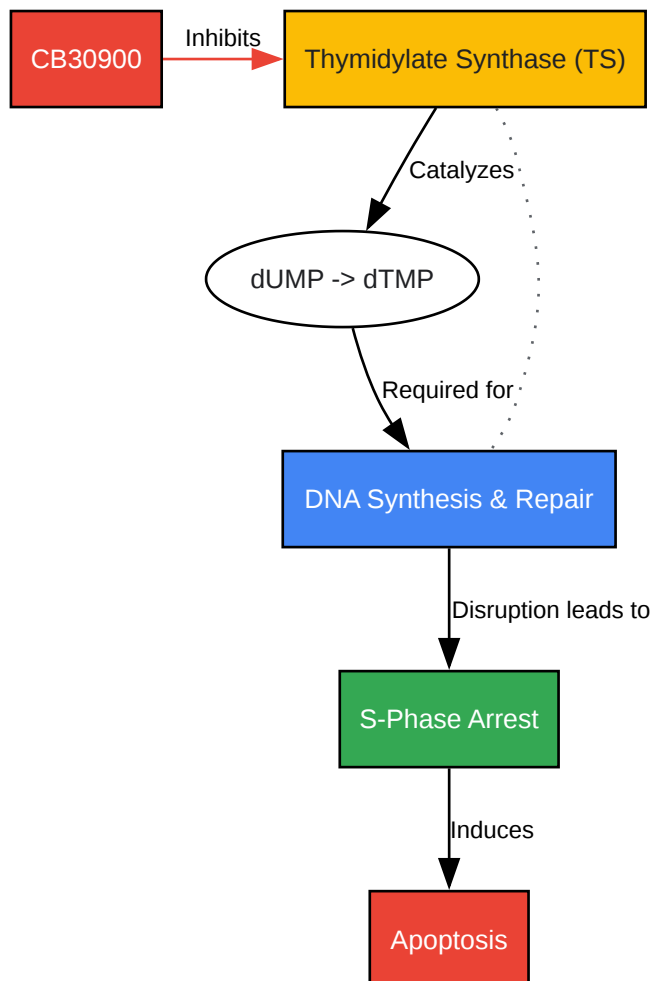
Note: Specific IC50 values for **CB30900** were not available in the provided search results. The table is a template for presenting experimentally determined data.

Mandatory Visualization Experimental Workflow Diagram

Experimental Workflow for In Vitro Growth Inhibition Assay



CB30900 Mechanism of Action



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